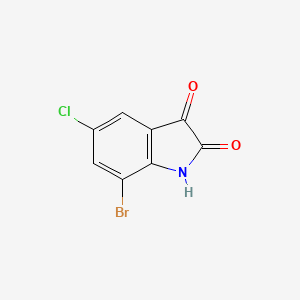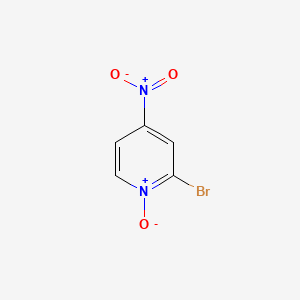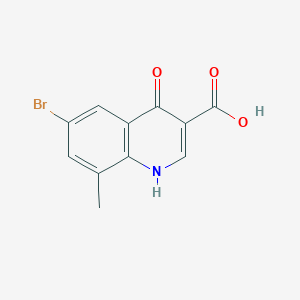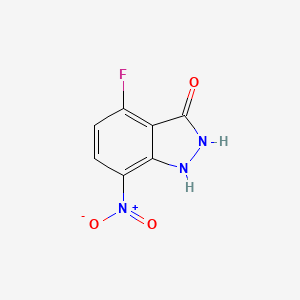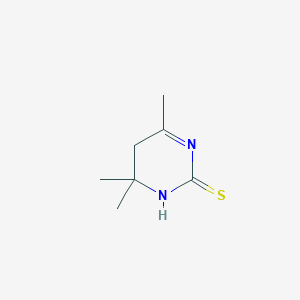
4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol is a chemical compound with the molecular formula C7H12N2S . It has an average mass of 156.249 Da and a mono-isotopic mass of 156.072113 Da . This compound has been widely studied for its various properties and potential applications in research and industry.
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of 4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol consists of 7 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . Among the obtained compounds, only two revealed any significant results .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Neurotransmitter Effects
4,4,6-Trimethyl-3,4-dihydropyrimidine-2-thiol is an effective inhibitor of dopamine-β-hydroxylation in vivo, influencing neurotransmitter concentrations and enzyme activities. It notably decreases norepinephrine concentration in the brain but not dopamine, and affects the metabolism of certain neurotransmitters and monoamines (Porter & Torchiana, 1971).
Antimicrobial and Anticonvulsant Properties
Pyrimidine derivatives containing 4,4,6-trimethyl-1,6-dihydropyrimidine-2-thiol exhibit antimicrobial and anticonvulsant properties. They show significant potential against various bacterial strains and comparable anticonvulsant activity to established drugs like Phenytoin and Carbamazepine (Khanage et al., 2012).
Acid-Catalysed Transformations in Chemistry
The compound undergoes interesting transformations under specific conditions, useful in synthetic chemistry. For instance, acid-catalysed transformations lead to the formation of different molecular structures, which is significant in the field of organic chemistry (Singh & Singh, 1980).
Antihypertensive Activity
Dihydropyrimidines derived from this compound show antihypertensive activity, offering insights into novel treatments for hypertension. The structure-activity relationship of these compounds provides valuable information for developing new therapeutic agents (Rana et al., 2004).
Diuretic Activity
Novel pyrimidine derivatives synthesized from 4,4,6-trimethyl-1,6-dihydropyrimidine-2-thiol show promising diuretic activity. They offer a potential for new diuretic drugs with minimal toxicity, as demonstrated in in vivo studies (Majeed & Shaharyar, 2011).
Antiviral Potential
Substituted pyrimidine derivatives, including those based on 4,4,6-trimethyl-1,6-dihydropyrimidine-2-thiol, have been identified as potential antiviral agents. They have shown effectiveness against certain viral diseases in in vivo studies, indicating their potential in antiviral drug development (Babu et al., 2012).
Corrosion Inhibition
Pyrimidine derivatives of this compound have been studied for their corrosion inhibition efficiency, utilizing density functional theory. Their adsorption mechanisms and inhibition performance are crucial for understanding corrosion processes and developing new inhibitors (Udhayakala et al., 2012).
Analytical Chemistry Applications
In analytical chemistry, 1-amino-4,4,6-trimethyl (1H, 4H) pyrimidine-2-thiol has been used for the spectrophotometric determination of metal ions, such as bismuth(III), in alloy samples. This application highlights its utility in precise chemical analysis and metal detection (Gaikwad et al., 2005).
Structural Analysis and Molecular Interactions
The crystal structures of dihydropyrimidine-2-thione derivatives, including this compound, have been extensively studied. Analysis of their molecular conformations and intermolecular interactions provides valuable insights for the design of new materials and drugs (Saeed et al., 2017).
Eigenschaften
IUPAC Name |
4,6,6-trimethyl-1,5-dihydropyrimidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5-4-7(2,3)9-6(10)8-5/h4H2,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAPPMPDJXJYFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)NC(C1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229735 |
Source


|
| Record name | 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol | |
CAS RN |
933-49-3 |
Source


|
| Record name | 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1334447.png)
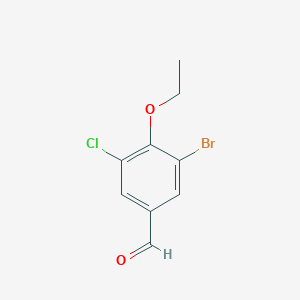
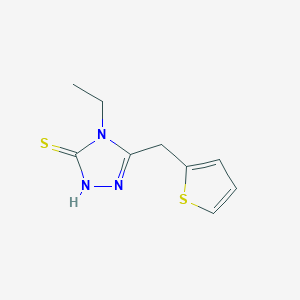
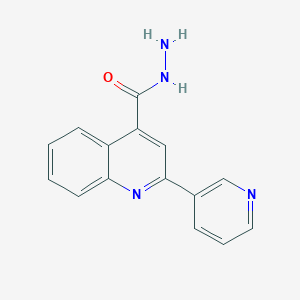
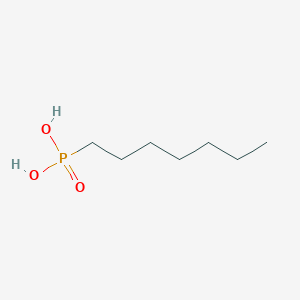
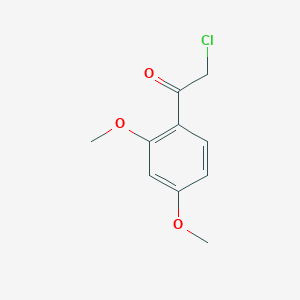
![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)
![(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone](/img/structure/B1334468.png)

